3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide
Description
The compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide is a synthetic small molecule featuring a fused imidazo[2,1-b][1,3]thiazole core. This heterocyclic scaffold is substituted at the 6-position with a 4-chlorophenyl group and at the 3-position with a propanamide side chain terminating in a 3,4-dimethoxyphenyl moiety. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, contributing to enhanced lipophilicity and target engagement, while the 3,4-dimethoxyphenyl substituent may modulate electronic and steric interactions with biological targets .
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-28-19-9-7-16(11-20(19)29-2)24-21(27)10-8-17-13-30-22-25-18(12-26(17)22)14-3-5-15(23)6-4-14/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXUNLBWCSWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate then undergoes cyclization with α-haloketones to form the imidazo[2,1-b][1,3]thiazole core . The final step involves the coupling of this core with 3,4-dimethoxyphenylpropanamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for the treatment of cancer due to its antiproliferative properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence provided:
Structural and Functional Insights
Core Modifications : The target compound’s imidazo[2,1-b][1,3]thiazole core is distinct from simpler imidazo[2,1-b]thiazole derivatives (e.g., compounds 5f, 5l) due to the additional thiazole ring, which may influence electronic properties and binding affinity .
Substituent Effects: 4-Chlorophenyl Group: Present in both the target compound and analogs like 5f and 5l, this group enhances lipophilicity and is associated with improved cellular uptake and target engagement in cancer cells . Propanamide vs. Acetamide: The propanamide chain in the target compound (vs. 3,4-Dimethoxyphenyl: Compared to the 4-methoxybenzyl group in 5l, this substituent may offer stronger electron-donating effects, modulating interactions with polar residues in targets like VEGFR2 or CYP enzymes .
Biological Activity Trends: Compound 5l demonstrated potent cytotoxicity (IC50 = 1.4 μM against MDA-MB-231 cells), attributed to its piperazinyl-pyridine moiety, which enhances solubility and kinase inhibition . The target compound’s dimethoxyphenyl group may similarly improve selectivity but requires empirical validation.
Physicochemical Properties
- Molecular Weight : The target compound (~453.9 g/mol) exceeds most acetamide analogs (e.g., 5f: 367.85 g/mol), likely due to the propanamide chain and dimethoxyphenyl group. Higher molecular weight may impact bioavailability .
- Melting Points : Acetamide derivatives (e.g., 5f: 215–217°C) exhibit higher melting points than propanamide analogs, possibly due to tighter crystal packing in smaller molecules .
Biological Activity
The compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide is a novel derivative of imidazo[2,1-b]thiazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, particularly focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN3O2S
- Molecular Weight : 389.9 g/mol
- CAS Number : 1040646-30-7
- IUPAC Name : 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(oxolan-2-ylmethyl)propanamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. For instance:
- A study by Fan et al. demonstrated that compounds with similar structures showed IC50 values ranging from 7.01 µM to 14.31 µM against various cancer cell lines such as HeLa and MCF-7 .
- Another investigation revealed that the compound induced apoptosis in cancer cells and inhibited cell proliferation effectively .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Kinases : Many imidazo[2,1-b]thiazole derivatives inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death .
Data Tables
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Fan et al. | Similar Derivative | HeLa | 7.01 | Apoptosis Induction |
| Wang et al. | Related Compound | MCF-7 | 14.31 | Kinase Inhibition |
| Xia et al. | Analogous Structure | A549 | 49.85 | Growth Inhibition |
Case Studies
- Case Study on Antitumor Activity :
- Clinical Relevance :
Q & A
Q. Basic Characterization Protocol
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, aromatic protons from the 4-chlorophenyl group appear as doublets in the 7.2–7.8 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C22H19ClN2O3S) and detects isotopic patterns for chlorine .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Methods : - X-ray Crystallography : Resolves 3D conformation, as seen in analogous imidazo-thiazole structures .
How does the 4-chlorophenyl substituent influence the compound’s binding affinity and selectivity toward biological targets?
Q. Advanced Structure-Activity Relationship (SAR) Analysis
- Electronic Effects : The electron-withdrawing Cl group enhances electrophilicity, potentially improving interactions with target proteins (e.g., kinases or GPCRs) .
- Comparative Studies : Analogues with 4-bromophenyl or 4-fluorophenyl groups show reduced activity, suggesting chlorine’s optimal size and electronegativity for target binding .
Methodological Validation : - Docking Simulations : Molecular modeling against crystal structures (e.g., PDB: 4YAY) predicts binding poses .
- In Vitro Assays : IC50 values from kinase inhibition assays quantify selectivity (e.g., 0.8 µM vs. 2.1 µM for bromo/fluoro analogues) .
What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?
Q. Advanced Data Reconciliation Framework
- Source of Discrepancies : Variability in assay conditions (e.g., cell lines, incubation times) or purity levels (e.g., <90% vs. >98%) .
- Standardization Steps :
- Use of reference standards (e.g., USP-grade reagents) in biological assays .
- Reproducibility checks via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Case Study : Conflicting IC50 values in anti-inflammatory studies were resolved by controlling for cellular ATP levels, which impact kinase activity measurements .
How can researchers optimize the compound’s solubility and stability for in vivo applications?
Q. Advanced Formulation Strategies
- Solubility Enhancement :
- Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes .
- Structural modifications (e.g., prodrugs with phosphate groups) .
- Stability Testing :
- Forced degradation studies under acidic/alkaline conditions to identify labile sites (e.g., amide hydrolysis at pH < 3) .
- Accelerated stability protocols (40°C/75% RH for 6 months) to predict shelf-life .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Process Chemistry Considerations
- Bottlenecks : Low yields (<40%) in the final coupling step due to steric hindrance from the dimethoxyphenyl group .
- Solutions :
- Switch from batch to flow chemistry for better temperature control .
- Use of immobilized catalysts (e.g., Pd on carbon) for easier recovery .
Yield Optimization : Pilot-scale reactions achieved 65% yield after solvent optimization (toluene → acetonitrile) .
What computational tools are recommended for predicting the compound’s ADMET properties?
Q. Advanced Predictive Modeling
- Software :
- SwissADME : Predicts LogP (3.2), bioavailability score (0.55), and CYP450 interactions .
- ADMETLab 2.0 : Estimates half-life (t1/2 = 4.2 h) and hERG inhibition risk (IC50 = 12 µM) .
Validation : Correlation with in vivo PK data (R² = 0.89 for clearance rates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
